Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester
Brand Name: Vulcanchem
CAS No.: 180910-53-6
VCID: VC1877702
InChI: InChI=1S/C12H14N2O3/c1-17-12(15)13-7-6-9-8-14(16)11-5-3-2-4-10(9)11/h2-5,8,16H,6-7H2,1H3,(H,13,15)
SMILES: COC(=O)NCCC1=CN(C2=CC=CC=C21)O
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester

CAS No.: 180910-53-6

Cat. No.: VC1877702

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester - 180910-53-6

Specification

CAS No. 180910-53-6
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name methyl N-[2-(1-hydroxyindol-3-yl)ethyl]carbamate
Standard InChI InChI=1S/C12H14N2O3/c1-17-12(15)13-7-6-9-8-14(16)11-5-3-2-4-10(9)11/h2-5,8,16H,6-7H2,1H3,(H,13,15)
Standard InChI Key HOKKPWFYPCZZNA-UHFFFAOYSA-N
SMILES COC(=O)NCCC1=CN(C2=CC=CC=C21)O
Canonical SMILES COC(=O)NCCC1=CN(C2=CC=CC=C21)O

Introduction

Chemical Structure and Properties

Structural Characteristics

Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester features an indole core with specific functional group modifications. The compound has the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol. Its structure consists of an indole core with a hydroxyl group attached to the nitrogen at the 1-position, an ethyl linker at the 3-position, and a methyl carbamate group attached to the terminal nitrogen of this linker.

The IUPAC name for this compound is methyl N-[2-(1-hydroxyindol-3-yl)ethyl]carbamate. Its unique structural identifiers are presented in Table 1.1.

Table 1.1: Chemical Identifiers for Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester

Identifier TypeValue
CAS Number180910-53-6
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Standard InChIInChI=1S/C12H14N2O3/c1-17-12(15)13-7-6-9-8-14(16)11-5-3-2-4-10(9)11/h2-5,8,16H,6-7H2,1H3,(H,13,15)
Standard InChIKeyHOKKPWFYPCZZNA-UHFFFAOYSA-N
SMILESCOC(=O)NCCC1=CN(C2=CC=CC=C21)O
PubChem Compound ID11053567

Comparison with Related Indole Derivatives

To understand the significance of the N-hydroxy modification in this compound, it is valuable to compare it with structurally related indole derivatives. The hydroxyl group at the indole nitrogen represents a key distinguishing feature that potentially affects its chemical reactivity and biological properties.

Table 1.2: Comparison with Related Indole Carbamate Compounds

PropertyCarbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl estermethyl N-[2-(1H-indol-3-yl)ethyl]carbamate
CAS Number180910-53-658635-45-3
Molecular FormulaC12H14N2O3C12H14N2O2
Molecular Weight234.25 g/mol218.25 g/mol
Key Structural DifferenceN-hydroxyl group at indole nitrogenUnmodified indole NH
InChIKeyHOKKPWFYPCZZNA-UHFFFAOYSA-NHCBAFFNXFPNJMN-UHFFFAOYSA-N

The presence of the N-hydroxy group increases the molecular weight by 16 mass units compared to the unmodified indole derivative and likely alters its hydrogen bonding capabilities, solubility characteristics, and biochemical interactions.

Synthesis Methods and Challenges

Synthetic Challenges

The synthesis of indole-based carbamates presents several challenges as noted in the literature: "The synthesis of indole-based carbamates can be challenging due to the reactivity of the indole ring. For example, attempts to functionalize the 3-position of indoles often require careful protection and deprotection strategies".

Specific challenges in synthesizing Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester likely include:

  • Regioselective functionalization of the indole 3-position

  • Clean introduction of the N-hydroxy group without affecting other reactive sites

  • Control of potential side reactions due to the reactivity of the indole ring

  • Optimization of reaction conditions to achieve acceptable yields

Structural FeaturePotential Biological Significance
Indole coreMay interact with various biological targets including enzymes, receptors, and DNA
N-hydroxy modificationMay alter binding properties, serve as a hydrogen bond donor/acceptor, or function as a bioactivation site
Carbamate groupPotential enzyme inhibition, particularly of serine hydrolases
Ethyl linkerProvides appropriate spacing between pharmacophoric elements

Analytical Methods and Characterization

Spectroscopic Identification

The structural characterization of Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester would typically involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the indole aromatic protons, the ethyl linker, and the methyl group of the carbamate.

  • Mass spectrometry would be expected to show a molecular ion peak at m/z 234 corresponding to the molecular weight, with characteristic fragmentation patterns.

  • Infrared (IR) spectroscopy would reveal characteristic absorption bands for the N-H, O-H, C=O, and aromatic C=C bonds.

Chromatographic Analysis

For purity assessment and quantification, chromatographic techniques would be applicable:

Table 5.1: Potential Chromatographic Methods for Analysis

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Separation, identification, and quantification
Thin-Layer Chromatography (TLC)Reaction monitoring and purity assessment
Gas Chromatography (GC)Analysis of volatile derivatives
Liquid Chromatography-Mass Spectrometry (LC-MS)Structural confirmation and trace analysis

Structure-Activity Relationships

Impact of N-Hydroxylation

The N-hydroxylation of the indole nitrogen represents a significant structural modification that distinguishes Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester from conventional indole derivatives. This modification potentially affects:

  • Electronic distribution within the indole ring system

  • Hydrogen bonding capabilities

  • Metabolic stability

  • Interaction with biological targets

Comparison with Related Bioactive Compounds

While specific structure-activity relationship data for this exact compound is limited, insights can be gained by comparing it with other known bioactive indole derivatives. The carbamate functionality in particular is present in several bioactive compounds, including certain insecticides and pharmaceuticals.

Table 6.1: Structural Elements and Their Potential Impact on Activity

Structural ElementPresent in Target CompoundPotential Impact on Biological Activity
Indole coreYesFoundation for interaction with various biological targets
N-hydroxyl groupYesModified electronic properties; potential prodrug feature
Carbamate groupYesPossible enzyme inhibition properties
Ethyl linkerYesAppropriate spacing between pharmacophoric elements
Chiral centerNoAbsence may simplify biological evaluation

Future Research Directions

Synthetic Methodology Development

Further research is needed to develop efficient synthetic routes for Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester. As noted in the literature regarding challenges in indole chemistry, "future studies should focus on its synthesis and biological evaluation to fully explore its potential in drug discovery".

Comprehensive Characterization

A complete physicochemical profile of this compound would be valuable, including:

  • Detailed spectroscopic data

  • Solubility parameters in various solvents

  • Stability under different storage conditions

  • Crystal structure determination

Biological Evaluation

Systematic screening for biological activities would help establish the potential utility of this compound in various research contexts:

Table 7.1: Proposed Biological Screening Approaches

Screening ApproachPurposeExpected Outcome
Cancer cell line panelsEvaluate antiproliferative activityIdentification of sensitive cell types
Enzyme inhibition assaysIdentify potential protein targetsMechanism of action insights
Receptor binding studiesAssess interaction with known targetsStructure-activity relationships
In vivo pharmacokinetic studiesDetermine ADME propertiesUnderstanding of drug-like characteristics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator